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Manganese--terbium (5/1)

Cat. No.: B14488588
CAS No.: 63706-00-3
M. Wt: 433.61557 g/mol
InChI Key: FMNJHKGNVNVQAS-UHFFFAOYSA-N
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Description

Contextualization within Rare-Earth and Transition Metal Intermetallics

Intermetallic compounds formed from rare-earth and transition metals represent a significant class of materials known for their exceptional magnetic properties. researchgate.net These characteristics arise from the unique electronic structures of the constituent elements; specifically, the interaction between the localized 4f electrons of the rare-earth element and the itinerant 3d electrons of the transition metal. researchgate.net

This family of compounds includes various stoichiometries and crystal structures, with Laves phases being a prominent example. materialsproject.org Laves phases, named after crystal chemist Fritz Laves, typically form between two metals with a significant difference in atomic radii. materialsproject.org In the manganese-terbium system, the compound TbMn₂ crystallizes in a cubic Laves phase structure (C15-type). aip.orgaip.org However, the binary phase diagram for terbium and manganese reveals other stable stoichiometric compounds, namely Tb₆Mn₂₃ and TbMn₁₂. aip.org The Tb₆Mn₂₃ compound adopts a complex cubic structure, while TbMn₁₂ possesses a tetragonal crystal structure. materialsproject.orgidu.ac.id

Significance of Intermetallic Systems in Advanced Materials Research

The unique properties of RE-TM intermetallic compounds make them highly significant for advanced materials research and various technological applications. Their strong magnetic anisotropy and high saturation magnetization are critical for the development of high-performance permanent magnets. researchgate.net For decades, rare-earth magnets have been the premier choice for applications demanding high magnetic fields under extreme conditions. researchgate.net

Furthermore, these materials are at the forefront of research into magnetostrictive and magnetocaloric applications. materialsproject.org The magnetocaloric effect—a change in a material's temperature in response to an applied magnetic field—is a key phenomenon for developing environmentally friendly and efficient solid-state refrigeration technologies. materialsproject.org The potential for manganese-based intermetallics, in particular, has been explored for applications in power electronics, energy generation, and spintronics. researchgate.net

Historical Perspectives on Manganese-Terbium System Investigations

Systematic research into intermetallic compounds of rare earths with iron-group transition metals, including manganese, began in earnest in the 1960s. materialsproject.org These early studies aimed to understand the fundamental magnetic and structural properties of these novel alloys.

Investigations into the binary system of terbium and manganese led to the establishment of its phase diagram. Evaluations of this diagram show three stable intermetallic compounds: TbMn₂, Tb₆Mn₂₃, and TbMn₁₂. aip.org A crucial finding from these extensive studies is that a binary compound with the specific stoichiometry of 5/1 (TbMn₅) is not a known stable phase within the equilibrated Terbium-Manganese system. aip.org Consequently, historical and ongoing research has concentrated on the characterization of the three identified stable binary phases or on ternary systems where additional elements are introduced to stabilize different structures.

Known Stable Intermetallic Compounds in the Manganese-Terbium System

The following table summarizes the crystallographic data for the well-characterized stable binary compounds in the Mn-Tb system.

CompoundFormulaCrystal SystemSpace GroupPrototype Structure
Manganese-terbium (2/1)TbMn₂CubicFd-3mMgCu₂ (C15)
Manganese-terbium (23/6)Tb₆Mn₂₃CubicFm-3mTh₆Mn₂₃
Manganese-terbium (12/1)TbMn₁₂TetragonalI4/mmmThMn₁₂
Table based on data from various crystallographic studies. materialsproject.orgaip.orgaip.orgidu.ac.idosti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mn5Tb B14488588 Manganese--terbium (5/1) CAS No. 63706-00-3

Properties

CAS No.

63706-00-3

Molecular Formula

Mn5Tb

Molecular Weight

433.61557 g/mol

IUPAC Name

manganese;terbium

InChI

InChI=1S/5Mn.Tb

InChI Key

FMNJHKGNVNVQAS-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Mn].[Mn].[Mn].[Mn].[Tb]

Origin of Product

United States

Advanced Structural Characterization and Crystallography of Manganese Terbium 5/1

Crystallographic Phase Analysis

The precise determination of the crystal structure and phase purity of TbMn₅ is fundamental. This is achieved through a combination of diffraction techniques that provide comprehensive information about the atomic lattice.

X-ray Diffraction (XRD) and Synchrotron High-Energy X-ray Diffraction

X-ray diffraction is a foundational technique for analyzing the crystal structure of materials. nist.gov For TbMn₅ and related compounds like TbNi₅, XRD is used to identify the crystal phase and determine its lattice parameters. These compounds typically crystallize in the CaCu₅-type hexagonal structure, belonging to the P6/mmm space group. researchgate.net

Synchrotron high-energy X-ray diffraction offers several advantages over conventional lab-based XRD, including higher intensity, better resolution, and tunable energy. nist.govsynchrotron.org.aumsesupplies.com This allows for more precise structural determinations, the study of subtle structural changes, and the investigation of materials under non-ambient conditions. carleton.edu The high brilliance of synchrotron sources is particularly useful for examining structural modifications resulting from elemental doping or substitution, which would be difficult to measure with a laboratory source. nist.gov

Table 1: Representative Crystallographic Data for CaCu₅-type Compounds

Compound Space Group a (Å) c (Å) Reference

Note: This table provides data for a related isostructural compound to illustrate typical values for this crystal structure type.

Neutron Diffraction Studies

Neutron diffraction is a powerful complementary technique to XRD, particularly for materials containing magnetic elements like manganese and terbium. aps.org While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei and by magnetic moments. This allows neutron diffraction to precisely locate the positions of atoms within the crystal lattice and to determine the magnetic structure of a material. researchgate.netill.eu Studies on related terbium-manganese compounds, such as TbMn₂Dₓ, have successfully used neutron diffraction to determine the location of deuterium (B1214612) atoms and to describe the complex antiferromagnetic ordering of both the terbium and manganese sublattices. researchgate.net Similarly, investigations on TbNi₅ have utilized neutron diffraction to reveal the distribution of magnetic moments and the site preferences of substitutional ions. arxiv.org This capability is crucial for understanding the magnetic behavior of TbMn₅.

(3+1) Dimensional Superspace Theory and Rietveld Full-Profile Fitting

In some complex materials, the crystal structure can exhibit incommensurate modulation, where a secondary, periodic distortion is superimposed on the basic crystal lattice. researchgate.net These structures are no longer describable by a standard three-dimensional space group and require a higher-dimensional crystallographic approach, such as the (3+1) dimensional superspace theory. researchgate.netbyu.edu This formalism treats the modulated crystal as a three-dimensional slice of a four-dimensional periodic structure. researchgate.net The observation of satellite reflections in diffraction patterns, in addition to the main Bragg peaks, is a key indicator of a modulated structure. researchgate.net

Rietveld full-profile fitting is a robust analytical method used to refine a theoretical crystallographic model against an entire experimental diffraction pattern (from XRD or neutron diffraction). wikipedia.orgjp-minerals.org Instead of analyzing individual peaks, the Rietveld method fits a calculated profile, which includes all structural and instrumental parameters, to the complete dataset. wikipedia.orgresearchgate.net This approach is powerful for accurately determining lattice parameters, atomic positions, and site occupancies, even in cases of severe peak overlap, which is common in complex patterns. jp-minerals.orgscispace.com For modulated structures, Rietveld refinement can be performed within the superspace framework to determine the parameters describing the modulation wave.

Microstructural and Nanostructural Characterization

Beyond the average crystal structure, the arrangement of grains, defects, and local atomic configurations significantly influences a material's properties. Electron microscopy techniques provide direct, real-space imaging of these features at the micro- and nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy (STEM)

High-resolution transmission electron microscopy (HRTEM) is an imaging mode that allows for the direct visualization of the atomic structure of a sample. wikipedia.orguitm.edu.my By forming images from the interference of transmitted electrons, HRTEM can resolve individual atomic columns and crystal lattice fringes. wikipedia.orgpradeepresearch.org This makes it an invaluable tool for studying crystal defects, grain boundaries, and interfaces at the atomic level. uitm.edu.my The contrast in HRTEM images is based on phase contrast, which can be complex to interpret as it is influenced by lens aberrations and focus conditions. wikipedia.org

Scanning transmission electron microscopy (STEM) operates by scanning a finely focused electron beam across a thin sample and collecting the transmitted electrons. wikipedia.orgmeasurlabs.com This technique provides high-resolution imaging and is often used for morphological characterization with atomic-scale resolution. covalentmetrology.comnanoscience.com Because STEM rasters a probe across the sample, it is highly suitable for analytical techniques where signals are collected pixel-by-pixel to form a map. wikipedia.org Modern aberration-corrected STEM instruments can achieve resolutions below 0.5 ångströms (0.05 nm). wikipedia.org

Selected Area Electron Diffraction (SAED) and High Angle Annular Dark-Field (HAADF) Imaging

Selected area electron diffraction (SAED) is a technique performed in a TEM that provides crystallographic information from a specific, user-selected area of the sample. wikipedia.orgglobalsino.com By inserting an aperture to isolate a region of interest, a diffraction pattern is generated from just that area. globalsino.com The resulting pattern of spots or rings can be used to determine the crystal structure, identify phases, and measure lattice parameters of micro- or nano-sized domains. wikipedia.orgyoutube.com For a single crystal, the SAED pattern consists of a regular array of sharp spots, while a polycrystalline material produces a set of concentric rings. youtube.comresearchgate.net

High-angle annular dark-field (HAADF) imaging is a powerful STEM technique where an annular detector collects electrons that have been scattered to high angles. myscope.trainingwikipedia.org The intensity of this scattering is strongly dependent on the atomic number (Z) of the atoms in the sample, a phenomenon often called Z-contrast. myscope.trainingjeol.com In a HAADF image, regions with heavier elements appear brighter than those with lighter elements. jeol.comnih.gov This makes HAADF imaging an excellent method for compositional mapping at the atomic scale, allowing for the direct visualization of the distribution of different atomic species, such as terbium and manganese, within the nanostructure. globalsino.com

Research on Manganese-Terbium (5/1) Compound Remains Undisclosed in Publicly Available Scientific Literature

Efforts to compile a detailed scientific article on the chemical compound Manganese-terbium (5/1), with the specific formula Mn5Tb, have revealed a significant lack of publicly accessible research data. An extensive search of scholarly databases and scientific publications did not yield specific information regarding the advanced structural characterization, crystallography, grain morphology, defect structure, or phase stability of this particular binary compound.

While the fields of materials science and chemistry offer a wealth of information on various manganese (Mn) and terbium (Tb) containing compounds, research focusing solely on the Mn5Tb stoichiometry appears to be absent from the reviewed literature. Scientific investigations have instead centered on more complex systems and coordination compounds where manganese and terbium are present alongside other elements.

For instance, studies have been published on heterometallic clusters such as {Mn11Tb4} and ternary compounds like TbMn5Ge3. These explorations delve into the magnetic and structural properties of these more intricate materials. However, the findings from these studies are not directly transferable to the binary Mn5Tb system, as the presence of additional elements fundamentally alters the compound's crystal structure, bonding, and physical characteristics.

Consequently, without dedicated research on the Manganese-terbium (5/1) compound, it is not possible to provide the specific, detailed analysis requested, including crystallographic data, grain characteristics, and defect structures. The scientific community has, to date, seemingly focused its efforts on other stoichiometries and more complex formulations within the manganese-terbium family of materials.

Electronic Structure and Band Theory of Manganese Terbium 5/1 Intermetallics

Density of States (DOS) Analysis

The density of states (DOS) is a fundamental property that quantifies the number of electronic states per unit energy range. psi-k.net It is typically divided into total DOS and partial (or projected) DOS.

Total Density of Electronic States

Band Structure Calculations

Band structure calculations map the allowed energy levels for electrons throughout the Brillouin zone, the fundamental unit of the reciprocal lattice of a crystal. cam.ac.uk These diagrams are used to determine whether a material is a metal, semiconductor, or insulator. icm.edu.plaip.org

Direct and Indirect Band Gap Analysis

The existence and nature of a band gap—an energy range devoid of electronic states—is a critical parameter, particularly for semiconductor applications. aps.orgu-tokyo.ac.jpyoutube.com A direct band gap allows for efficient light emission, while an indirect band gap does not. First-principles calculations are a primary method for determining the band gap of materials. researchgate.net For intermetallic compounds, many are metallic, meaning they have no band gap. researchgate.netaip.org However, some have been identified as narrow-gap semiconductors. researchgate.net Without specific band structure calculations for TbMn₅, it is not possible to determine if it possesses a band gap or to characterize it as direct or indirect.

Fermi Level Characteristics

The Fermi level (Eᵥ) is a central concept in solid-state physics, representing the energy at which there is a 50% probability of finding an electron at any given temperature. aps.orgvasp.ataps.org Its position relative to the electronic bands determines the material's electrical properties. aip.org In metals, the Fermi level lies within one or more energy bands, while in semiconductors and insulators, it is located within the band gap. aps.org The density of states at the Fermi level, N(Eᵥ), is particularly important for transport properties. The specific characteristics of the Fermi level for TbMn₅ have not been reported.

Electron Correlation Effects in 4f and 3d Systems

In systems containing electrons in d and f orbitals, such as the Mn 3d and Tb 4f electrons in TbMn₅, the interactions between electrons (electron correlation) can be very strong and cannot be neglected. mdpi.com These strong correlations are responsible for many interesting phenomena, including complex magnetic ordering and metal-insulator transitions. Standard DFT calculations often struggle to accurately describe these effects, necessitating more advanced computational methods like DFT+U (where U is a Hubbard parameter that accounts for on-site Coulomb repulsion) or Dynamical Mean-Field Theory (DMFT). The interplay and hybridization between the strongly correlated Tb 4f electrons and the Mn 3d electrons would be a key feature of TbMn₅'s electronic structure, influencing its magnetic and conductive properties. However, detailed theoretical studies applying these methods specifically to TbMn₅ are not documented in the available literature.

Hybridization of Electronic States in Manganese-Terbium (5/1) Intermetallics

The electronic properties of intermetallic compounds containing rare-earth (RE) and transition metals (TM) are fundamentally governed by the complex interactions and hybridization between the valence electronic states of the constituent atoms. In the case of Manganese-Terbium (5/1), this involves the interplay between the 3d electrons of manganese, and the 5d and 4f electrons of terbium. osti.govmdpi.com This hybridization is crucial in determining the material's magnetic and electronic characteristics.

The 4f electrons of terbium, in contrast, are generally more localized and are shielded by the outer 5s and 5p electrons. mdpi.com However, they are not entirely isolated. There is an important interaction between the localized 4f moments and the itinerant 3d-5d hybridized states. This f-d hybridization, though often weaker than the d-d interaction, is critical for understanding the magnetic coupling between the manganese and terbium sublattices.

Theoretical studies on related terbium-manganese compounds, such as the Laves phase TbMn₂, provide insight into the nature of these electronic interactions. First-principles electronic structure calculations for TbMn₂ reveal a complex density of states (DOS) arising from the interplay of Tb 4f, Tb 5d, and Mn 3d electrons. osti.gov In these systems, the Mn 3d states form broad bands that significantly overlap with the Tb 5d states, indicating strong hybridization. The highly localized Tb 4f states appear as sharp peaks in the density of states, positioned at specific energy levels relative to the Fermi level. osti.gov

For Manganese-Terbium (5/1), a similar scenario is expected. The density of states would be characterized by broad, hybridized bands resulting from the Mn 3d and Tb 5d orbital overlap, which form the primary conduction bands. The localized Tb 4f states would manifest as narrow bands or sharp peaks, influencing the magnetic properties through their interaction with the itinerant d-states. The stability of the magnetic ordering is closely linked to the specifics of this hybridization. bohrium.com

The following table summarizes the key electronic states and their expected roles in the hybridization within Manganese-Terbium (5/1), based on established principles for rare earth-transition metal intermetallics.

Atomic Orbital Atom General Characteristics Role in Hybridization
3dManganeseItinerant, forms broad energy bandsStrong hybridization with Tb 5d states, forming the main conduction bands and contributing significantly to magnetism.
5dTerbiumItinerant, relatively broad bandsOverlaps and hybridizes with Mn 3d states; mediates the interaction between localized 4f moments and itinerant 3d electrons.
4fTerbiumLocalized, forms narrow energy bands or sharp peaks in DOSPrimarily responsible for the large magnetic moment of Terbium. osti.gov Interacts with the hybridized 3d-5d states, influencing the overall magnetic order. mdpi.com

This complex hybridization landscape, with coexisting itinerant and localized electronic states, is a hallmark of f-electron systems and is the origin of the rich variety of magnetic phenomena observed in terbium-manganese intermetallic compounds.

Investigation of Magnetic Phenomena in Manganese Terbium 5/1 Systems

Spin Structures and Modulations

Beyond the parallel or antiparallel alignment of spins, more complex, modulated magnetic structures can form. These are often described by a propagation vector, which characterizes the periodicity of the magnetic modulation relative to the crystal lattice.

A magnetic structure is termed commensurate if its periodicity is a rational multiple of the underlying crystal lattice dimensions. In contrast, an incommensurate magnetic structure has a periodicity that is not a simple multiple of the lattice, meaning it does not repeat exactly from one unit cell to the next. iastatedigitalpress.com Such incommensurate ordering can arise from competing magnetic interactions. aps.org

In some rare-earth intermetallic compounds, transitions between incommensurate and commensurate magnetic phases are observed as a function of temperature. researchgate.netaps.org For instance, in the related compound Tb₃Mn₄Ge₄, the magnetic structure becomes commensurate at low temperatures (below ~50 K). researchgate.net While specific studies on incommensurate phases in a direct 1/5 Tb/Mn compound are not detailed in the provided results, the phenomenon is prevalent in related rare-earth and transition metal systems, often driven by the complex interplay of localized and itinerant magnetism. nih.gov

A spin cycloid is a specific type of non-collinear, incommensurate magnetic structure where the spin vectors rotate within a specific plane, tracing a cycloidal path as one moves through the crystal lattice. researchgate.net The formation of such structures is often linked to the Dzyaloshinskii-Moriya (DM) interaction and can be a key feature in multiferroic materials, where magnetic and electric orders are coupled. aps.org

While the formation of spin cycloids is a known phenomenon in certain manganese-based oxides and multiferroics, researchgate.netarxiv.orgarxiv.org direct evidence for a spin cycloid in a Manganese-terbium (5/1) compound is not explicitly present in the search results. The existence of such a structure would depend on the specific crystal symmetry and the nature of the magnetic exchange interactions within the material. aps.org

Based on a thorough review of the available scientific literature, there is insufficient specific data regarding the chemical compound with the formula Manganese-terbium (5/1), which would correspond to TbMn₅. The majority of published research on the terbium-manganese system focuses on other stoichiometries, most notably the perovskite TbMnO₃ and the germanide compound TbMn₅Ge₃.

Therefore, it is not possible to generate a scientifically accurate article on the specific magnetic phenomena for Manganese-terbium (5/1) as requested in the outline. Providing information from related but distinct compounds such as TbMnO₃ or TbMn₅Ge₃ would be misleading and would not adhere to the strict focus on the specified "Manganese-terbium (5/1)" system.

Further research would be required to investigate the synthesis and characterize the specific magnetic and magnetoelectric properties of a TbMn₅ compound before a detailed article as outlined could be written.

Advanced Spectroscopic Analysis of Manganese Terbium 5/1 Compounds

Vibrational Spectroscopy

Vibrational spectroscopy probes the energy levels associated with the stretching and bending of chemical bonds within a material. anton-paar.com It serves as a "chemical fingerprint," allowing for the identification of specific phases and the characterization of local atomic arrangements. anton-paar.com

Raman spectroscopy is a non-destructive analytical technique based on the inelastic scattering of monochromatic light, which provides detailed information about a material's molecular vibrations. anton-paar.comnih.gov For manganese-terbium compounds, Raman analysis is particularly effective for identifying the manganese oxide phases present and characterizing their crystalline structure. icm.edu.pl The Raman spectra of manganese oxides, which form the structural backbone of the compound, exhibit distinct vibrational modes. For instance, pure MnO in a cubic rock-salt structure should theoretically have no first-order Raman activity, but spectra of nanosized MnO often show bands related to multiphonon processes. icm.edu.pl The presence of hausmannite (Mn₃O₄), a common impurity or secondary phase, is clearly indicated by a strong, narrow band around 660 cm⁻¹ and smaller bands near 318 cm⁻¹ and 370 cm⁻¹. icm.edu.pl

Micro-Raman Spectroscopy enhances this technique by interfacing the spectrometer with a microscope, allowing for analysis of very small sample areas, down to a few microns in diameter. metrohm.commdpi.com This high spatial resolution is invaluable for examining the homogeneity of the Manganese-Terbium (5/1) compound, identifying different phases or domains within the material, and analyzing individual grains or crystalline features. metrohm.com

Portable Raman Spectrometers offer the advantage of in-field or on-site analysis, which is useful for quality control and rapid material identification without the need for extensive sample preparation. tsi.commetrohm.comdrawellanalytical.com These compact, robust instruments typically consist of a laser, a miniaturized spectrometer, and sensitive detectors, enabling fast and reliable measurements outside of a traditional laboratory setting. drawellanalytical.comanton-paar.com

Below is a table summarizing typical Raman bands observed in manganese oxides relevant to the analysis of Manganese-Terbium (5/1).

Interactive Table 1: Representative Raman Modes in Manganese Oxides

Wavenumber (cm⁻¹)Phase AssignmentVibrational Mode DescriptionReference
~318Hausmannite (Mn₃O₄)External vibration modes icm.edu.pl
~370Hausmannite (Mn₃O₄)External vibration modes icm.edu.pl
~530Manganosite (MnO)2TO or LO phonon modes icm.edu.pl
~660Hausmannite (Mn₃O₄)Strong, characteristic stretching mode icm.edu.pl
~1050Manganosite (MnO)Complex band (TO+LO and 2LO modes) icm.edu.pl

Fourier Transform Infrared (FTIR) spectroscopy is a complementary vibrational technique that measures the absorption of infrared radiation by a material. rsc.org It is particularly sensitive to polar chemical bonds and is widely used to identify functional groups. nist.gov In the context of Manganese-Terbium (5/1) compounds, FTIR is primarily used to confirm the presence of metal-oxygen bonds. The analysis of manganese oxides via FTIR reveals strong absorption bands corresponding to Mn-O stretching vibrations. researchgate.net For example, a prominent peak observed around 538 cm⁻¹ is a clear indicator of the Mn-O bond within the manganese oxide structure. researchgate.net The presence of terbium can influence the precise position and shape of these bands.

Interactive Table 2: Characteristic FTIR Absorption Bands for Mn-O Bonds

Wavenumber (cm⁻¹)AssignmentDescriptionReference
~538 cm⁻¹Mn-O StretchingStrong absorption demonstrating the Mn-O bond in the oxide structure. researchgate.net
600 - 700 cm⁻¹Mn-O StretchingConfirms the presence of MnO₂ in nanocomposites. researchgate.net
400 - 4000 cm⁻¹Full Spectrum RangeStandard range for collecting IR spectra to identify various functional groups. rsc.org

Raman Spectroscopy (Micro-Raman, Portable Raman)

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic method for studying materials with unpaired electrons. wikipedia.orglibretexts.org It is highly sensitive to the electronic environment of paramagnetic species, such as transition metal ions and rare-earth ions. nih.govunipg.it Both manganese and terbium ions in their common oxidation states possess unpaired electrons, making EPR an essential tool for characterizing Manganese-Terbium (5/1) compounds.

The technique provides detailed information on the electronic structure of the paramagnetic centers. unipg.it Analysis of the EPR spectrum can help identify the specific oxidation states of manganese (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) and terbium, quantify the concentration of these paramagnetic ions, and offer insights into the local symmetry of the ion sites and their interactions with neighboring atoms. bruker.com While specific EPR data for TbMn₅ is not detailed in the provided sources, the principles of EPR applied to transition metal complexes and rare-earth elements are well-established. wikipedia.orgunipg.it

X-ray Spectroscopy Techniques

X-ray spectroscopy involves the interaction of X-rays with a material to probe its elemental composition, chemical state, and electronic structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of the elements within a material. bris.ac.uk The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is unique to each element and its chemical environment.

For Manganese-Terbium (5/1) compounds, XPS is vital for confirming the oxidation states of both manganese and terbium. Manganese presents a significant challenge due to its multiple stable oxidation states (e.g., 0, +2, +3, +4), which often have overlapping binding energy ranges and complex multiplet splitting patterns. xpsfitting.com Careful analysis and curve-fitting of the Mn 2p₃/₂ spectrum are required to distinguish between phases like MnO, Mn₂O₃, and MnO₂. xpsfitting.com Terbium's common oxidation states are +3 and +4, which can also be identified by their characteristic binding energies. thermofisher.com

Interactive Table 3: XPS Binding Energies for Manganese Oxidation States (Mn 2p₃/₂)

Compound/Oxidation StateBinding Energy (eV)Key FeatureReference
Mn Metal (Mn⁰)~638.7Sputter-cleaned metal surface xpsfitting.com
MnO (Mn²⁺)~640.8Main peak, significant multiplet splitting xpsfitting.com
Mn₂O₃ (Mn³⁺)~641.7Main peak, less pronounced splitting than Mn²⁺ xpsfitting.com
MnO₂ (Mn⁴⁺)~642.2Main peak, distinct from lower oxidation states xpsfitting.com

Note: Binding energies are typically referenced to the adventitious Carbon 1s peak at 284.8 eV. xpsfitting.com

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgnishkaresearch.com It is most often coupled with a scanning electron microscope (SEM-EDX). The technique relies on the principle that each element has a unique atomic structure and therefore emits a unique set of characteristic X-rays when excited by an electron beam. wikipedia.orgoelcheck.com

In the analysis of Manganese-Terbium (5/1), EDX is used to confirm the presence of both manganese and terbium and to determine their relative abundance. nih.gov This is critical for verifying the stoichiometry of the compound, ensuring that the Mn:Tb ratio is indeed 5:1. The resulting EDX spectrum displays peaks corresponding to the X-ray energies of Mn and Tb. Quantitative analysis of the peak intensities allows for the calculation of the elemental weight and atomic percentages. oelcheck.com Elemental mapping can also be performed to visualize the spatial distribution of manganese and terbium across the sample, assessing its compositional homogeneity. researchgate.net

Interactive Table 4: Representative EDX Data for a Manganese-Terbium (5/1) Compound

ElementSeriesEnergy (keV)Atomic % (Example)Weight % (Example)
Manganese (Mn)K-alpha5.89983.363.3
Terbium (Tb)L-alpha6.27316.736.7

Note: The keV values represent the energy of the characteristic X-ray emission lines. The atomic and weight percentages are hypothetical values to illustrate the expected 5/1 atomic ratio.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique employed to determine the elemental composition of materials. thermofisher.com The fundamental principle involves bombarding a sample with high-energy X-rays from a primary source. usgs.gov When an X-ray photon strikes an atom in the sample with sufficient energy, it dislodges an electron from one of the atom's inner orbital shells (e.g., K or L shell). thermofisher.comusgs.gov This creates a vacancy, rendering the atom unstable. To regain stability, an electron from a higher energy orbital shell transitions to fill the vacancy. thermofisher.com This transition releases energy in the form of a secondary (or fluorescent) X-ray. thermofisher.com

The energy of the emitted fluorescent X-ray is equal to the energy difference between the two electron shells involved and is characteristic of the element from which it was emitted. clu-in.orgnih.gov Each element produces a unique set of characteristic X-rays, serving as a "fingerprint" for that element. thermofisher.com By detecting and measuring the energies of these emitted X-rays, XRF spectrometers can identify the elements present in the sample. The intensity of the fluorescence is proportional to the concentration of the element, allowing for quantitative analysis. clu-in.org

In the context of Manganese-Terbium (5/1) compounds, XRF is a powerful tool for verifying the stoichiometry and identifying impurities. The analysis can confirm the presence of both manganese (Mn) and terbium (Tb) and quantify their relative amounts to ensure the correct 5:1 atomic ratio. Synchrotron-based XRF, in particular, offers high spatial resolution and sensitivity for detailed elemental mapping. nih.govplos.org

Table 1: Illustrative XRF Data for a Manganese-Terbium (5/1) Sample

ElementAtomic Number (Z)Expected Atomic %Measured Atomic %
Manganese (Mn)2583.3383.15
Terbium (Tb)6516.6716.85

Optical Absorption and Emission Spectroscopy

Optical spectroscopy techniques are crucial for investigating the electronic structure and luminescent properties of materials by analyzing how they interact with light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of theelectromagnetic spectrum. technologynetworks.com This absorption corresponds to the excitation of outer electrons from their ground state to a higher energy state. msu.edushu.ac.uk The technique is particularly useful for analyzing compounds containing transition metals, as the energies are sufficient to promote a d-electron to a higher energy orbital. msu.edulibretexts.org

According to the Beer-Lambert Law, the absorbance of a sample is directly proportional to its concentration and the path length of the light through it. shu.ac.uklibretexts.org A UV-Vis spectrophotometer passes light of a specific wavelength through a sample and measures the amount of light transmitted. libretexts.org By scanning through a range of wavelengths, an absorption spectrum is generated, which is a plot of absorbance versus wavelength. technologynetworks.com The wavelength of maximum absorption (λmax) is characteristic of specific structural groups (chromophores) within the molecule. shu.ac.uklibretexts.org

For Manganese-Terbium (5/1) compounds, UV-Vis spectroscopy can provide valuable information about the electronic transitions involving manganese's d-orbitals and terbium's f-orbitals. The resulting spectrum would reveal absorption bands corresponding to specific electronic excitations, offering insight into the compound's electronic structure and bonding characteristics.

Table 2: Typical UV-Vis Wavelength Ranges and Corresponding Colors

Wavelength Range (nm)Color AbsorbedComplementary Color Observed
400 - 420VioletYellow-Green
420 - 440IndigoYellow
440 - 490BlueOrange
490 - 570GreenRed
570 - 585YellowBlue
585 - 620OrangeGreen-Blue
620 - 780RedBlue-Green
Data sourced from general spectroscopic principles. msu.edu

Photoluminescence (PL) is a process in which a substance absorbs photons (light) and then re-radiates photons. It is a powerful, non-destructive method for probing the electronic structure of materials. A PL analysis involves exciting a sample with a light source, typically a laser, and measuring the spectrum of the emitted light with a spectrometer.

In materials containing rare-earth ions like terbium (Tb³⁺), PL analysis is particularly insightful. Tb³⁺ is known for its characteristic sharp emission peaks, with the most prominent one being a strong green emission. nih.govmdpi.com These emissions arise from electronic transitions within the 4f shell of the Tb³⁺ ion. nih.gov For instance, the green emission around 545 nm is typically due to the ⁵D₄ → ⁷F₅ transition. nih.govaip.org Other notable transitions include ⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₄, and ⁵D₄ → ⁷F₃, which result in emissions at different wavelengths. nih.govoptica.org

In a Manganese-Terbium (5/1) compound, the presence of manganese can influence the photoluminescent properties. There can be energy transfer processes between manganese and terbium ions, which can either enhance or quench the luminescence. aip.orgacs.org PL analysis can elucidate these interactions by examining the intensities and decay lifetimes of the emission peaks. The PL excitation (PLE) spectrum, which measures emission at a specific wavelength while scanning the excitation wavelength, can help identify the most efficient wavelengths for exciting the material and reveal energy transfer mechanisms. optica.org

Table 3: Characteristic Photoluminescence Emission Peaks for Terbium (Tb³⁺)

TransitionApproximate Wavelength (nm)Observed Color
⁵D₄ → ⁷F₆490Blue-Green
⁵D₄ → ⁷F₅545Green
⁵D₄ → ⁷F₄585Yellow-Orange
⁵D₄ → ⁷F₃621Red-Orange
Data compiled from studies on terbium-doped phosphors. nih.govoptica.org

UV-Vis Absorption Spectroscopy

Elemental and Compositional Spectrometry

These techniques are indispensable for the highly accurate and precise determination of the elemental and isotopic composition of a sample, even at trace levels.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the elemental composition of samples at trace and ultra-trace concentrations. spectro.comthermofisher.com The method uses an inductively coupled plasma (ICP)—a high-temperature ionized gas, typically argon—to atomize and ionize the sample. thermofisher.comwikipedia.org The resulting ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). spectro.comanalytik-jena.com A detector then counts the ions for each m/z value, allowing for the quantification of each element.

ICP-MS is known for its exceptional detection limits (parts-per-trillion range for many elements), high precision, and ability to measure nearly all elements in the periodic table. wikipedia.orgtechnologynetworks.com This makes it ideal for verifying the purity of Manganese-Terbium (5/1) compounds and quantifying any trace-level contaminants. The technique can also perform isotopic analysis, which can be useful in specialized research applications. wikipedia.org Compared to other techniques like atomic absorption spectroscopy, ICP-MS offers greater speed and sensitivity. wikipedia.org Terbium itself is sometimes used as an internal standard in ICP-MS analysis to correct for instrument drift and matrix effects. nih.gov

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), is another powerful technique for elemental analysis. technologynetworks.comresearchgate.net Similar to ICP-MS, it utilizes an argon plasma to excite the atoms of the elements within a sample to higher electronic energy levels. researchgate.netagriscigroup.us As these excited atoms and ions relax to their ground state, they emit photons of light at characteristic wavelengths for each specific element. technologynetworks.comunil.ch An optical spectrometer separates these wavelengths, and the intensity of the emitted light at each characteristic wavelength is measured, which is proportional to the concentration of that element in the sample. agriscigroup.usunil.ch

While generally less sensitive than ICP-MS, with detection limits typically in the parts-per-billion range, ICP-OES is robust, less prone to certain types of interferences, and can handle samples with higher matrix concentrations. technologynetworks.comunil.ch For the analysis of Manganese-Terbium (5/1), ICP-OES provides a reliable and accurate method for confirming the major elemental composition (the 5:1 Mn:Tb ratio) and measuring minor elemental constituents. researchgate.netnih.gov The stability of the instrument can be checked using a standard manganese solution. agriscigroup.us

Table 4: Comparison of ICP-MS and ICP-OES for Analysis of Mn-Tb (5/1)

FeatureICP-MSICP-OES
Principle Ionization in plasma, detection by mass spectrometry. spectro.comExcitation in plasma, detection by optical emission. technologynetworks.com
Sensitivity Very high (parts-per-trillion, ppt). technologynetworks.comHigh (parts-per-billion, ppb). researchgate.net
Primary Use Trace and ultra-trace element analysis, impurity determination, isotopic analysis. thermofisher.comwikipedia.orgMajor and minor element quantification, compositional verification. researchgate.netunil.ch
Interferences Spectroscopic (isobaric, polyatomic) and non-spectroscopic. wikipedia.orgnih.govFewer spectral interferences, but susceptible to matrix effects. unil.ch
Application for Mn-Tb (5/1) Quantifying trace impurities, verifying high purity.Confirming the 5:1 stoichiometric ratio of Mn to Tb.

Theoretical and Computational Modeling of Manganese Terbium 5/1

First-Principles Calculations

First-principles, or ab initio, calculations are computational methods that rely on the fundamental laws of quantum mechanics, without the need for empirical parameters. These methods are instrumental in predicting the electronic and magnetic properties of materials from their atomic composition and crystal structure.

Density Functional Theory (DFT) and its Extensions (LSDA+U, GGA+U, Hybrid Functionals)

Density Functional Theory (DFT) is a widely used first-principles method for calculating the electronic structure of solids. nih.gov DFT simplifies the many-body problem of interacting electrons by mapping it onto a system of non-interacting electrons moving in an effective potential. The accuracy of DFT calculations heavily depends on the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation.

For materials like Mn₅Tb, which contain strongly correlated electrons in the 4f shell of terbium and the 3d shell of manganese, standard DFT approximations like the Local Spin-Density Approximation (LSDA) and the Generalized Gradient Approximation (GGA) can be insufficient. aps.org These approximations may fail to accurately describe the localized nature of these electrons, leading to incorrect predictions of magnetic moments and band gaps. aps.org

To address these shortcomings, extensions to DFT are commonly employed for RE-TM compounds:

LSDA+U and GGA+U: These methods add an on-site Coulomb interaction term (the Hubbard U) to the LSDA or GGA functional. researchgate.net This Hubbard U term provides a more accurate description of the strong on-site Coulomb repulsion of the localized f and d electrons, leading to better predictions of magnetic moments, magnetic anisotropy, and electronic band structures in RE-TM intermetallics. epj.org The choice of the U value can be determined self-consistently or from empirical data. researchgate.net

Hybrid Functionals: Hybrid functionals incorporate a fraction of the exact Hartree-Fock exchange into the DFT exchange-correlation functional. This approach can improve the description of electronic properties, including band gaps and magnetic exchange interactions, by mitigating the self-interaction error present in standard DFT approximations. While computationally more demanding, hybrid functionals can offer a higher level of accuracy for complex magnetic materials. arxiv.org

In the context of Mn₅Tb, DFT and its extensions would be used to calculate key properties such as the equilibrium crystal structure, magnetic ordering (ferrimagnetic or ferromagnetic), individual atomic magnetic moments of Mn and Tb, and the magnetocrystalline anisotropy energy, which is crucial for permanent magnet applications.

Table 1: Representative Calculated Properties for RE-TM Compounds using DFT+U Note: This table presents typical values for analogous rare-earth-transition metal compounds, as specific data for Mn₅Tb is not available.

Property R₂Fe₁₄B (R=Nd, Y) GdCo₅
Lattice Parameters (Å) a=8.80, c=12.20 (Nd) a=4.98, c=3.97
Magnetic Moment (μB/f.u.) ~32.4 (Nd) ~7.6
Magnetocrystalline Anisotropy (MJ/m³) -6.7 (Nd, calculated) ~4.5 (calculated)
Computational Method GGA LSDA+U

Linearized Muffin-Tin Orbitals (LMTO) Method

The Linearized Muffin-Tin Orbital (LMTO) method is another efficient first-principles technique for calculating the electronic band structure of crystalline solids. aps.org The LMTO method approximates the crystal potential as being spherically symmetric within "muffin-tin" spheres centered on each atom and constant in the interstitial region between the spheres. researchgate.net This approximation allows for a computationally efficient solution to the Schrödinger equation.

The full-potential version of the LMTO (FP-LMTO) method removes the shape approximation for the potential, offering greater accuracy at a higher computational cost. researchgate.net For RE-TM compounds, the LMTO method, often within the atomic-sphere approximation (ASA), has been successfully used to calculate:

Electronic band structures and densities of states.

Site-decomposed magnetic moments.

Exchange interaction parameters.

Magnetocrystalline anisotropy energy. aps.org

The LMTO method's efficiency makes it suitable for high-throughput screening of new magnetic materials and for studying the effects of doping on the electronic and magnetic properties of compounds like Mn₅Tb. mdpi.com

Atomistic Simulations

Atomistic simulations bridge the gap between first-principles calculations and macroscopic material properties by modeling the behavior of a large number of atoms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time evolution of a system of atoms and molecules. By solving Newton's equations of motion for each particle, MD simulations can provide insights into the dynamic processes and thermodynamic properties of materials. In the context of magnetic materials like Mn₅Tb, MD simulations, often coupled with interatomic potentials derived from first-principles calculations or experimental data, can be used to:

Simulate the formation of interfaces, such as grain boundaries. whiterose.ac.uk

Investigate the temperature dependence of magnetic properties.

Model the structural relaxation around defects.

Atomistic spin dynamics (ASD) simulations are a related technique that models the dynamics of individual atomic magnetic moments. tandfonline.com ASD can be used to calculate temperature-dependent magnetic properties like magnetization, magnetic susceptibility, and to determine the Curie temperature. tandfonline.com

Defect Structure Modeling

The presence of defects, such as vacancies, interstitials, and grain boundaries, can significantly influence the magnetic properties of a material. Atomistic simulations are well-suited for modeling the structure of these defects and their impact on the material's behavior. whiterose.ac.uk

For a permanent magnet material, understanding how defects interact with magnetic domain walls is crucial for explaining coercivity. MD and Monte Carlo simulations can be employed to model the structure of various defects and to calculate their formation energies. The results from these simulations can provide a deeper understanding of how processing conditions and material microstructure affect the performance of Mn₅Tb-based magnets.

Phenomenological Analysis and Ginzburg-Landau Theory

Ginzburg-Landau (G-L) theory is a phenomenological approach used to describe phase transitions. utk.edu Instead of starting from the microscopic details, G-L theory describes the system in terms of an order parameter, which is a quantity that is zero in one phase (e.g., the paramagnetic phase) and non-zero in the other (e.g., the ferromagnetic or ferrimagnetic phase). cam.ac.uk

For a magnetic system like Mn₅Tb, the order parameter would be the magnetization. The free energy of the system is expanded as a power series of the order parameter and its gradients. cam.ac.uk The coefficients in this expansion are phenomenological parameters that can be determined from experiments or derived from microscopic theory.

G-L theory can be used to:

Describe the nature of magnetic phase transitions (first-order or second-order). utk.edu

Analyze the competition between different ordered phases, such as magnetism and structural distortions. arxiv.org

Model the spatial variation of the order parameter, for example, in magnetic domain walls.

In intermetallic compounds, including those containing manganese, G-L theory has been applied to qualitatively describe observed magnetic and structural phase transitions. arxiv.orgornl.gov For Mn₅Tb, a G-L model could be constructed to explore the interplay between the magnetic ordering of the Mn and Tb sublattices and any potential structural changes that occur at the magnetic ordering temperature.

Adaptive Genetic Algorithms for Structure Prediction

Theoretical and computational modeling provides a powerful avenue for predicting and understanding the properties of novel materials like Manganese-Terbium (5/1). Among the advanced computational techniques, Adaptive Genetic Algorithms (AGAs) have emerged as a robust method for crystal structure prediction, particularly for complex intermetallic compounds. aps.orgnih.govnih.gov

The core of the AGA method lies in its mimicry of natural evolution. mi-6.co.jp It starts with a population of randomly generated candidate crystal structures. The "fitness" of each structure is evaluated, typically based on its calculated energy—lower energy structures are considered more "fit." Through operations analogous to biological evolution, such as crossover (mating) and mutation, new generations of structures are produced, progressively converging towards the most stable, lowest-energy configuration. mi-6.co.jp

What distinguishes the adaptive approach is its integration of different levels of computational accuracy to enhance efficiency. arxiv.orgresearchgate.net The process can be summarized in a dual-loop approach:

Inner Loop (GA-Loop): A fast exploration of the potential energy surface is performed using computationally inexpensive classical interatomic potentials. This allows for the rapid generation and relaxation of thousands of candidate structures. arxiv.org

Outer Loop (Adaptive-Loop): A smaller set of the most promising low-energy structures from the inner loop is selected. The energies, forces, and stresses of these select structures are then recalculated with high accuracy using first-principles Density Functional Theory (DFT). arxiv.orgresearchgate.net The results from these DFT calculations are then used to re-parameterize and improve the classical potentials for the next iteration of the inner loop. arxiv.org

This iterative refinement of the classical potential to match the more accurate DFT results makes the algorithm "adaptive." It allows the vast and complex configuration space to be explored efficiently without sacrificing the accuracy of the final prediction. arxiv.orgresearchgate.net This strategy has been shown to increase the efficiency of DFT-based genetic algorithms by several orders of magnitude, enabling the study of complex systems with many atoms per unit cell. nih.govarxiv.orguniroma2.it

For a binary intermetallic compound such as Manganese-Terbium (5/1), the AGA search would be performed without prior assumptions about the Bravais lattice, atomic positions, or unit cell dimensions. aps.org The algorithm would systematically explore different structural possibilities to identify the ground-state structure. The successful application of this method to other complex binary and ternary intermetallic alloys demonstrates its capability to predict the crystal structure of materials like Mn5Tb. arxiv.orgresearchgate.net

Mean Field Approximation (MFA) Models

The magnetic properties of rare-earth (RE) and transition-metal (TM) compounds, including the Manganese-Terbium (5/1) alloy, are governed by complex exchange interactions. The Mean Field Approximation (MFA) is a powerful theoretical model used to simplify and analyze these magnetic behaviors. arizona.eduwikipedia.org The fundamental concept of MFA is to replace the intricate interactions of a single magnetic moment with all other moments in the system with an average or "mean" magnetic field. wikipedia.orgtugraz.at This approach effectively reduces a complex many-body problem to a more tractable single-body problem. wikipedia.org

In RE-TM compounds like Mn5Tb, there are three primary types of magnetic exchange interactions to consider:

RE-RE Interaction (Tb-Tb): This is generally the weakest interaction and has a less significant influence on the primary magnetic properties. aip.org

Using MFA, a self-consistent equation for the magnetization of each sublattice (Manganese and Terbium) can be derived as a function of temperature and the applied magnetic field. tugraz.atrochester.edu The total magnetization of the compound is the vector sum of the sublattice magnetizations. The model can be used to predict key magnetic characteristics such as the saturation magnetization, the temperature dependence of magnetization, and the Curie temperature. arizona.edu For instance, the Curie temperature is often estimated as the largest eigenvalue of the matrix of exchange interaction parameters within the MFA framework. arizona.edu

First-principles calculations can be used to determine the exchange interaction parameters (J_ij) which are then used as inputs for the MFA model. Studies on similar compounds like TbMn5Ge3 reveal complex magnetic behavior where Mn atoms can exhibit both ferromagnetic and antiferromagnetic coupling depending on their interatomic distances, a phenomenon that can be rationalized using MFA. mdpi.comresearchgate.net This theoretical approach is essential for explaining the magnetic properties and guiding the development of new magnetic materials. arizona.edu

Below is an illustrative table of parameters that would be central to an MFA model of a rare-earth-transition metal compound.

ParameterSymbolDescriptionTypical Significance in RE-TM compounds
Exchange Integral (TM-TM)J_MnMnStrength of the magnetic interaction between Manganese atoms.Dominant factor in determining the Curie temperature. aip.org
Exchange Integral (RE-TM)J_TbMnStrength of the magnetic interaction between Terbium and Manganese atoms.Governs the coupling between the two magnetic sublattices. aip.org
Exchange Integral (RE-RE)J_TbTbStrength of the magnetic interaction between Terbium atoms.Generally weak and often negligible in comparison to other interactions. aip.org
Sublattice MagnetizationM_Mn, M_TbThe average magnetic moment per atom on the Manganese and Terbium sublattices, respectively.Their temperature dependence and coupling determine the overall magnetic behavior.
Curie TemperatureT_CThe temperature above which the material loses its spontaneous magnetization.A critical parameter predicted by the MFA model. arizona.edu

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